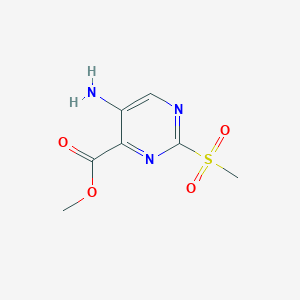
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and benzyloxy groups in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The amino and benzyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-5-bromoquinoxaline: This compound shares the amino group but has a different core structure and substituent.
6-Amino-5-carboxamidouracil: Similar in having an amino group, but differs in the core structure and functional groups.
6-Amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole: Another compound with an amino group, but with a different heterocyclic core.
Uniqueness
6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the isoindoline core with amino and benzyloxy groups. This unique structure allows for distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
6-amino-5-phenylmethoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C15H14N2O2/c16-13-7-12-11(8-17-15(12)18)6-14(13)19-9-10-4-2-1-3-5-10/h1-7H,8-9,16H2,(H,17,18) |
InChI-Schlüssel |
PPFFWUNHYBKKEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(=O)N1)N)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


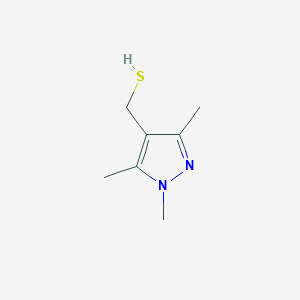
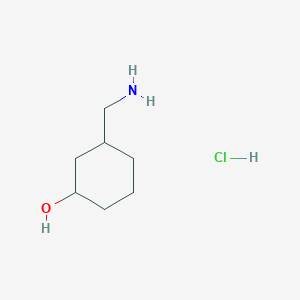

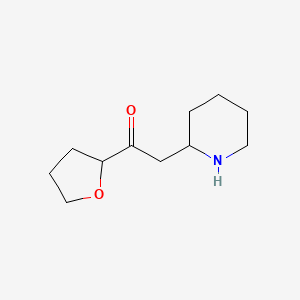
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
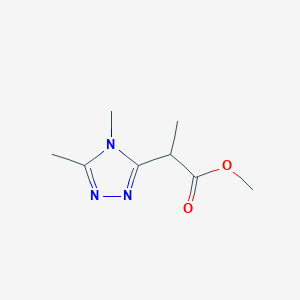
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)

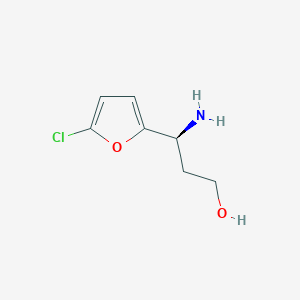


![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
